molecular formula C18H13F3N6O6 B11516373 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11516373
M. Wt: 466.3 g/mol
InChI Key: RWLMDBPZHOMCKK-UHFFFAOYSA-N
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Description

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine typically involves multi-step organic reactions. The starting materials often include 2,6-dinitro-4-(trifluoromethyl)aniline and 5-nitroquinoline. The synthesis may proceed through a series of nitration, reduction, and coupling reactions under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would require optimization of reaction conditions, purification processes, and safety protocols to handle the reactive nitro and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: May be used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of nitro and trifluoromethyl groups may contribute to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is unique due to the combination of nitro, trifluoromethyl, and quinoline moieties in a single molecule. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13F3N6O6

Molecular Weight

466.3 g/mol

IUPAC Name

N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C18H13F3N6O6/c19-18(20,21)10-8-14(26(30)31)17(15(9-10)27(32)33)24-7-6-22-12-3-4-13(25(28)29)11-2-1-5-23-16(11)12/h1-5,8-9,22,24H,6-7H2

InChI Key

RWLMDBPZHOMCKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCCNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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